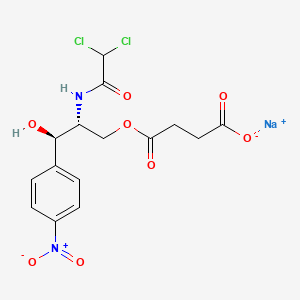

Chloramphenicol succinate (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloramphenicol succinate (sodium) is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains . It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body . Chloramphenicol succinate (sodium) was granted FDA approval on February 20, 1959 .

Méthodes De Préparation

Chloramphenicol succinate (sodium) is synthesized using succinic anhydride and chloramphenicol as raw materials. The esterification reaction is catalyzed by organic amine, resulting in the formation of chloramphenicol succinate . The product is then refined to obtain a high-purity compound . Industrial production methods involve the preparation of chloramphenicol sodium succinate for injection, which is freeze-dried in vials .

Analyse Des Réactions Chimiques

Chloramphenicol succinate (sodium) undergoes various chemical reactions, including hydrolysis, which converts it into the active chloramphenicol . It is also involved in substitution reactions where the succinate group is replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide and other bases . The major product formed from these reactions is chloramphenicol, which is the active antibiotic form .

Applications De Recherche Scientifique

Chloramphenicol succinate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a selection agent for transformed cells containing chloramphenicol resistance genes . In biology, it is used for bacterial selection in molecular biology applications . In medicine, it is used to treat serious bacterial infections where less dangerous drugs are ineffective or contraindicated . In industry, it is used in the production of various pharmaceutical formulations .

Mécanisme D'action

Chloramphenicol succinate (sodium) is hydrolyzed into the active chloramphenicol in the body . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of bacterial ribosomes, preventing translation and inhibiting protein synthesis . This action stops bacterial growth and exerts its antibiotic effects .

Comparaison Avec Des Composés Similaires

Chloramphenicol succinate (sodium) is similar to other broad-spectrum antibiotics such as tetracycline and erythromycin . it is unique in its ability to bind to the 23S rRNA of the 50S ribosomal subunit, which is different from the binding sites of other antibiotics . Similar compounds include chloramphenicol, tetracycline, erythromycin, and streptomycin .

Propriétés

Formule moléculaire |

C15H15Cl2N2NaO8 |

|---|---|

Poids moléculaire |

445.2 g/mol |

Nom IUPAC |

sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |

InChI |

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 |

Clé InChI |

RPLOPBHEZLFENN-HTMVYDOJSA-M |

SMILES isomérique |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |

SMILES canonique |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)

![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)

![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)